N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Esterification: Starting from 2-chlorobenzoic acid, esterification with methanol produces methyl 2-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 2-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Substitution: Finally, the thiol is reacted with 2-phenylsulfanylacetyl chloride to yield the target compound.
Chemical Reactions Analysis
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Scientific Research Applications
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral, antibacterial, and anticancer agent.
Agriculture: The compound has shown promise as a pesticide and herbicide due to its ability to inhibit specific enzymes in plants.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring is known to interact with various biological targets, leading to the disruption of cellular processes .
Comparison with Similar Compounds
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can be compared with other oxadiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also exhibits antiviral and antibacterial activities but differs in its sulfur-containing ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: Similar in structure but lacks the sulfanyl group, which may affect its biological activity.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)18-14(21)10-23-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXQPDWOVPHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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